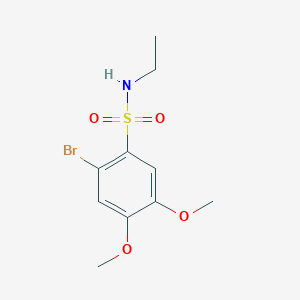![molecular formula C18H15ClN6OS B299733 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B299733.png)
2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. It is a promising candidate for the development of novel drugs due to its unique properties.
作用机制
The mechanism of action of 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis in cancer cells. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and HCV viruses.
Biochemical and Physiological Effects:
2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. Furthermore, the compound has been shown to modulate the immune response by increasing the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is its broad-spectrum activity against cancer cells, viruses, and bacteria. The compound has been shown to be effective against a wide range of cancer cell lines and has also been found to be active against several types of viruses and bacteria. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and proteins that it targets. Another direction is to optimize the synthesis method and improve the solubility of the compound. Furthermore, the compound can be modified to improve its activity and selectivity against cancer cells, viruses, and bacteria. Finally, the compound can be tested in animal models to evaluate its efficacy and safety for potential clinical use.
Conclusion:
In conclusion, 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone is a promising compound for the development of novel drugs. It has been extensively studied for its potential therapeutic applications and has been found to have antitumor, antiviral, and antibacterial activities. The compound has a unique mechanism of action and several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
合成方法
The synthesis of 2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone involves the reaction of 2-chloro-3-formylquinazoline with 4-amino-5-methyl-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized and can be easily reproduced in the laboratory.
科学研究应用
2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antibacterial activities. The compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential drug candidate for the treatment of various cancers. It has also been found to have antiviral activity against HIV, HCV, and influenza viruses. Furthermore, the compound has been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
产品名称 |
2-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-(2-chlorophenyl)-4(3H)-quinazolinone |
|---|---|
分子式 |
C18H15ClN6OS |
分子量 |
398.9 g/mol |
IUPAC 名称 |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H15ClN6OS/c1-11-22-23-18(25(11)20)27-10-16-21-14-8-4-2-6-12(14)17(26)24(16)15-9-5-3-7-13(15)19/h2-9H,10,20H2,1H3 |
InChI 键 |
BQCMUZBRGIQEAZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1N)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
规范 SMILES |
CC1=NN=C(N1N)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)
